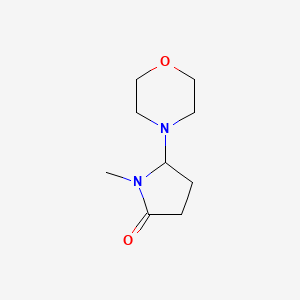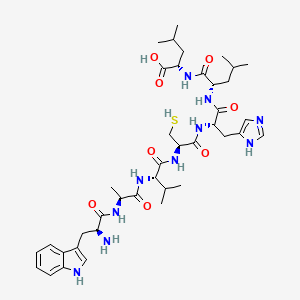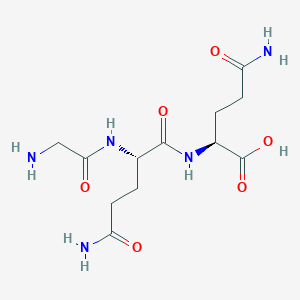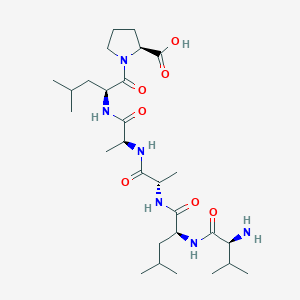
1,6-Bis(methyltellanyl)hexa-1,3,5-triyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Bis(methyltellanyl)hexa-1,3,5-triyne is an organotellurium compound characterized by the presence of tellurium atoms bonded to a hexatriyne backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-Bis(methyltellanyl)hexa-1,3,5-triyne can be synthesized through the reaction of hexa-1,3,5-triyne with methyltellurium reagents. The reaction typically involves the use of an aprotic solvent to facilitate the formation of the desired product . The reaction conditions often require a controlled environment to prevent unwanted side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
1,6-Bis(methyltellanyl)hexa-1,3,5-triyne undergoes various chemical reactions, including:
Oxidation: The tellurium atoms can be oxidized to higher oxidation states using oxidizing agents.
Reduction: The compound can be reduced to form tellurium-containing anions.
Substitution: The methyltellanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like organolithium or Grignard reagents are often employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tellurium oxides, while substitution reactions can produce a variety of organotellurium compounds with different functional groups.
Scientific Research Applications
1,6-Bis(methyltellanyl)hexa-1,3,5-triyne has several scientific research applications:
Materials Science: The compound’s unique electronic properties make it a candidate for use in the development of advanced materials, such as conductive polymers and nanomaterials.
Biological Studies:
Mechanism of Action
The mechanism of action of 1,6-Bis(methyltellanyl)hexa-1,3,5-triyne involves its ability to participate in chalcogen bonding, where the tellurium atoms act as electrophilic species towards nucleophilic regions in other molecules . This interaction can influence the reactivity and stability of the compound in various chemical environments.
Comparison with Similar Compounds
Similar Compounds
Hexa-1,3,5-triyne: A simpler compound without the methyltellanyl groups, used in the synthesis of carbon nanotubes.
1,6-Bis(methylsulfanyl)hexa-1,3,5-triyne: Similar structure but with sulfur atoms instead of tellurium, exhibiting different chemical properties and reactivity.
Uniqueness
1,6-Bis(methyltellanyl)hexa-1,3,5-triyne is unique due to the presence of tellurium atoms, which impart distinct electronic and chemical properties compared to its sulfur and selenium analogs. The tellurium atoms enhance the compound’s ability to participate in chalcogen bonding, making it valuable for specific applications in materials science and catalysis .
Properties
CAS No. |
501330-21-8 |
|---|---|
Molecular Formula |
C8H6Te2 |
Molecular Weight |
357.3 g/mol |
IUPAC Name |
1,6-bis(methyltellanyl)hexa-1,3,5-triyne |
InChI |
InChI=1S/C8H6Te2/c1-9-7-5-3-4-6-8-10-2/h1-2H3 |
InChI Key |
DNKBTNQHHOLHMS-UHFFFAOYSA-N |
Canonical SMILES |
C[Te]C#CC#CC#C[Te]C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


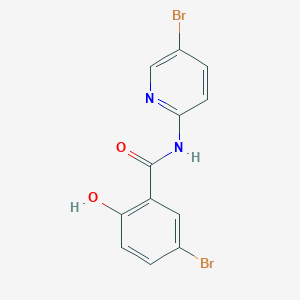
![Bicyclo[3.3.1]nonane, 9-(4-methoxyphenyl)-9-(3-methylphenyl)-](/img/structure/B14221662.png)

![2-[2-(Phenylsulfanyl)oct-1-EN-1-YL]pyridine](/img/structure/B14221667.png)
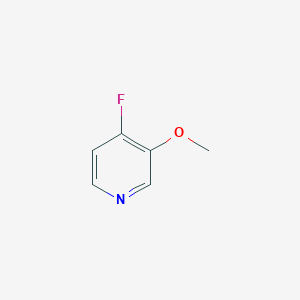
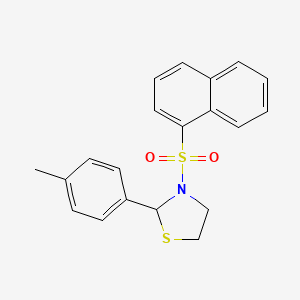
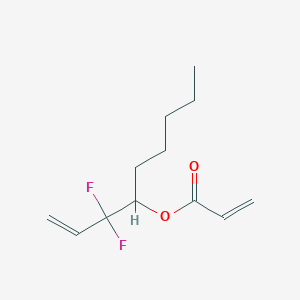
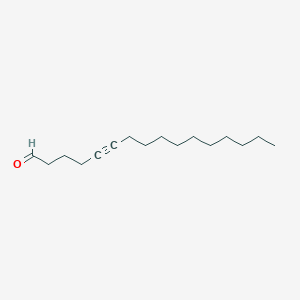
![4-[8-(Methylamino)imidazo[1,2-a]pyrazin-6-yl]phenol](/img/structure/B14221703.png)

